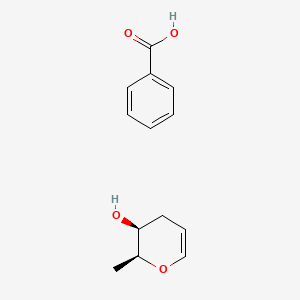
benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol is an organic compound that combines the structural features of benzoic acid and a pyran derivative Benzoic acid is a simple aromatic carboxylic acid, while the pyran derivative is a cyclic ether with a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol can be achieved through several synthetic routes. One common method involves the condensation of benzoic acid with a suitable pyran derivative under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product.
Another approach involves the use of alcohol dehydrogenases (ADHs) to catalyze the interconversion between alcohols and aldehydes or ketones. ADHs are widely employed as biocatalysts for the dynamic kinetic resolution of racemic substrates and for the preparation of enantiomerically pure chemicals .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes . The use of robust enzymes with high catalytic efficiency and the development of novel non-aqueous media can also improve the solubility of substrates and facilitate large-scale production .
化学反应分析
Types of Reactions
Benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce alcohols or alkanes.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, such as halogens or alkyl groups, to introduce new functional groups into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学研究应用
Benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Industry: It is used in the production of fine chemicals and as an intermediate in the manufacture of various industrial products
作用机制
The mechanism of action of benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol can be compared with other similar compounds, such as dicarboxylic acids and other pyran derivatives.
Dicarboxylic Acids: These compounds contain two carboxyl groups and exhibit similar chemical behavior and reactivity to monocarboxylic acids.
Pyran Derivatives: These compounds contain a pyran ring and may have various functional groups attached. Examples include 2H-pyran-3-ol and 2-methyl-3,4-dihydro-2H-pyran.
The uniqueness of this compound lies in its combination of benzoic acid and pyran structural features, which confer distinct chemical and biological properties.
属性
CAS 编号 |
171109-63-0 |
|---|---|
分子式 |
C13H16O4 |
分子量 |
236.26 g/mol |
IUPAC 名称 |
benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C7H6O2.C6H10O2/c8-7(9)6-4-2-1-3-5-6;1-5-6(7)3-2-4-8-5/h1-5H,(H,8,9);2,4-7H,3H2,1H3/t;5-,6-/m.0/s1 |
InChI 键 |
RZJNECVRFOEFHW-LOLRQIBTSA-N |
手性 SMILES |
C[C@H]1[C@H](CC=CO1)O.C1=CC=C(C=C1)C(=O)O |
规范 SMILES |
CC1C(CC=CO1)O.C1=CC=C(C=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


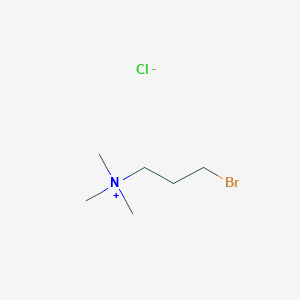
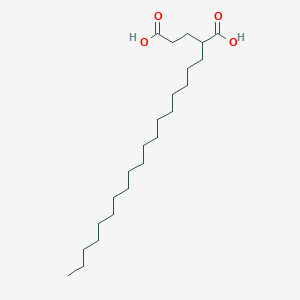
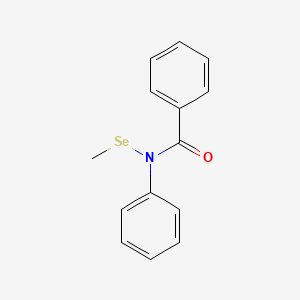
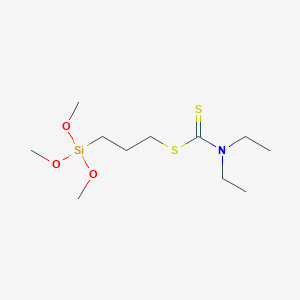
![3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B12557226.png)
![2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B12557228.png)
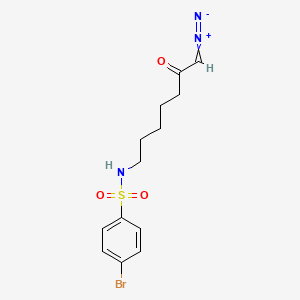
![2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol](/img/structure/B12557250.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal](/img/structure/B12557258.png)
![4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12557265.png)
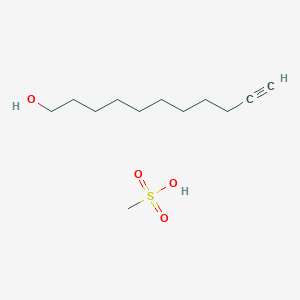
![Pyrido[2,1-a]isoindole-2-carboxylic acid, 6-cyano-, methyl ester](/img/structure/B12557270.png)
![lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane](/img/structure/B12557271.png)
![5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B12557276.png)
